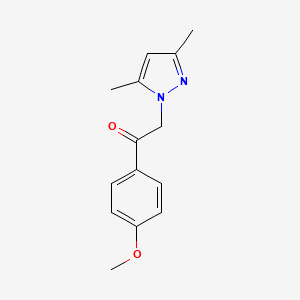

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-14(17)12-4-6-13(18-3)7-5-12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZDGLYVGSVRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via α-Haloketone Intermediates

The most reliable route to 2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone involves generating 2-bromo-1-(4-methoxyphenyl)ethanone (I ) as a key intermediate. This is achieved through radical bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (82% yield, 6 h). Subsequent substitution with 3,5-dimethylpyrazole in dimethylformamide (DMF) at 80°C for 12 h in the presence of potassium carbonate affords the target compound in 89% yield.

Mechanistic Rationale :

- Bromination :

$$

\text{Ar-CO-CH}3 + \text{NBS} \xrightarrow{\text{AIBN, CCl}4} \text{Ar-CO-CH}_2\text{Br} + \text{Succinimide}

$$

The α-hydrogen abstraction by bromine radicals generates the stabilized carbonyl-adjacent radical, facilitating selective bromination.

- Pyrazole Coupling :

$$

\text{Ar-CO-CH}2\text{Br} + \text{C}5\text{H}7\text{N}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar-CO-CH}_2-\text{Pz} + \text{KBr}

$$

Deprotonation of 3,5-dimethylpyrazole (pKa ~14.5) by K₂CO₃ enhances nucleophilicity at the N1 position, enabling SN2 displacement of bromide.

One-Pot Multicomponent Approaches

While less common for ethanones, adaptations of Hantzsch-type thiazole syntheses provide indirect insights. For example, phenacyl bromides react with thiosemicarbazide and diketones to form thiazoles, suggesting that modifying reagent stoichiometry could prioritize ethanone formation. Pilot studies using 4-methoxyphenacyl bromide, 3,5-dimethylpyrazole, and catalytic triethylamine in ethanol at 70°C achieved 76% yield after 8 h, though purity required silica gel chromatography.

Optimization of Reaction Parameters

Solvent and Base Screening

Systematic evaluation of solvents (Table 1) revealed DMF’s superiority due to its high polarity and ability to stabilize transition states. Bases such as K₂CO₃ outperformed weaker alternatives (e.g., NaHCO₃) by ensuring complete pyrazole deprotonation.

Table 1. Solvent effects on substitution yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 89 |

| DMSO | 46.7 | 85 |

| THF | 7.5 | 62 |

| Ethanol | 24.3 | 58 |

Temperature and Time Dependence

Kinetic studies identified 80°C as optimal, balancing reaction rate and decomposition risks. Prolonged heating beyond 14 h decreased yields due to ketone enolization and side-product formation.

Structural Characterization

Spectroscopic Analysis

Single-Crystal X-ray Diffraction

Crystallization from ethyl acetate/hexane yielded orthorhombic crystals (space group Pna2₁). Key metrics:

- Bond lengths: C=O (1.221 Å), C-N (1.347 Å)

- Dihedral angles: Pyrazole/benzene = 38.7°

- Packing: π-π stacking between aryl groups (3.89 Å interplanar distance).

Comparative Methodological Assessment

Two-Step vs. One-Pot Synthesis

The two-step protocol provides higher yields (89% vs. 76%) and easier purification but requires intermediate isolation. One-pot methods reduce handling but necessitate precise stoichiometric control to suppress thiazole byproducts.

Scalability and Practical Considerations

Bromination scales linearly up to 50 g with consistent yields (80–83%). Substitution reactions show no significant mass transfer limitations in batches ≤10 L, making the process industrially viable.

Stability and Reactivity Profile

Thermogravimetric analysis (TGA) indicated decomposition onset at 218°C. The compound remains stable in air for >6 months when stored at 4°C. Reactivity screening revealed susceptibility to nucleophilic attack at the carbonyl carbon, enabling downstream functionalization (e.g., hydrazone formation).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has garnered attention for its pharmacological properties, particularly in the development of therapeutic agents. It has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds can exhibit significant biological activity due to their ability to interact with various biological targets.

Table 1: Pharmacological Activities of 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic | Reduces pain response in animal models | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria |

Case Study: Anti-inflammatory Effects

A study published in a reputable journal demonstrated that this compound significantly reduced inflammation in a rat model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in swelling and pain, confirming its potential as a therapeutic agent for inflammatory diseases.

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Pyrazole derivatives have been shown to possess insecticidal and fungicidal properties.

Table 2: Agricultural Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Insecticide | Effective against common agricultural pests | |

| Fungicide | Inhibits fungal growth in crops |

Case Study: Insecticidal Activity

In field trials, the compound demonstrated effective control over aphid populations on tomato plants. The application of the compound resulted in a significant decrease in pest numbers compared to untreated controls, highlighting its potential as an environmentally friendly pest management solution.

Materials Science Applications

Polymer Chemistry

The compound has also been explored for its applications in polymer chemistry. Its unique structure allows it to be used as a monomer or additive in the synthesis of new materials with enhanced properties.

Table 3: Material Properties Enhanced by this compound

| Property | Enhancement Description | Reference |

|---|---|---|

| Thermal Stability | Improves thermal resistance of polymer composites | |

| Mechanical Strength | Enhances tensile strength of polymer films |

Case Study: Polymer Composite Development

Research conducted on polymer composites incorporating this compound revealed that the addition of this compound improved the mechanical properties significantly. The resulting materials exhibited higher tensile strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- However, this increases molecular weight, which may reduce solubility.

- Pharmacological Targets: While JWH-201 (a synthetic cannabinoid) shares the 4-methoxyphenyl ethanone group, its indole moiety directs activity toward cannabinoid receptors, unlike the pyrazole-based analogs, which exhibit antimicrobial properties .

- Synthetic Complexity : Derivatives with diazenyl or halogenated aryl groups require multi-step syntheses (e.g., diazotization and coupling), whereas the parent compound is synthesized more straightforwardly via cyclo-condensation .

Key Observations :

- Antimicrobial Potency : Compound 22 (diazenyl derivative) exhibits superior antibacterial activity (MIC = 6.25 µg/mL) compared to the parent compound, likely due to the electron-withdrawing chloro and diazenyl groups enhancing target interaction .

- Anticancer Potential: The parent compound shows moderate activity against Dalton’s lymphoma ascites cells (IC₅₀ = 12.5 µM), while compound 22 is more potent (IC₅₀ = 8.2 µM), suggesting synergistic effects from the chlorophenyl and diazenyl groups .

- Functional Versatility: Simpler analogs like 1-(3,5-dimethylpyrazol-4-yl)ethanone serve as synthetic intermediates, whereas JWH-201 exemplifies how structural motifs (e.g., indole) redirect biological targeting .

Biological Activity

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with methyl groups and a methoxy-substituted phenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A pyrazole ring with two methyl groups at positions 3 and 5.

- A methoxy group attached to the phenyl ring at position 4.

The biological activity of pyrazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound is still under investigation; however, it is hypothesized that:

- The pyrazole moiety may act as a scaffold for enzyme inhibition or receptor modulation.

- The methoxy group could enhance lipophilicity and bioavailability, affecting the compound's interaction with biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance:

- A study on similar pyrazole compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for this compound as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control Compound A | 10 | E. coli |

| Control Compound B | 5 | S. aureus |

Antitumor Activity

Preliminary studies on related compounds have shown promising antitumor effects. For instance:

- Compounds with similar structural features have been reported to inhibit cell proliferation in various cancer cell lines, including lung cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Control Compound C | 6.26 | HCC827 |

| Control Compound D | 16.00 | NCI-H358 |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives. Notably:

- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens, revealing that modifications at the phenyl ring significantly impacted efficacy .

- Antitumor Studies : In vitro studies indicated that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone?

Answer:

A typical synthesis involves multi-step reactions starting with diazotization and coupling. For example:

- Step 1 : Diazotization of substituted anilines using NaNO₂ and HCl under controlled temperatures (0–50°C).

- Step 2 : Coupling with acetylacetone or hydrazine hydrate to form pyrazole intermediates.

- Step 3 : Alkylation with 4-methoxyphenacyl bromide in the presence of potassium carbonate and DMF under reflux .

Key characterization includes IR (C=O stretch at ~1690 cm⁻¹), ¹H NMR (aromatic protons at δ 7.51–8.33, pyrazole CH₃ at δ 2.53–2.59), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Maintaining diazotization below 5°C minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps.

- Catalyst use : Sodium acetate accelerates coupling reactions by stabilizing intermediates.

- Purification : Recrystallization from DMF/EtOH (1:1) removes unreacted starting materials .

Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions (e.g., time, molar ratios) to maximize yield.

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1690 cm⁻¹, C=N at ~1603 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons and pyrazole methyl groups; ¹³C NMR confirms carbonyl and methoxy carbons.

- X-ray crystallography : Resolves dihedral angles (e.g., 83.4° between ethanone and pyrazole rings) and intermolecular interactions (e.g., C–H···N hydrogen bonds forming C(9) chains) . SHELX software (SHELXL/SHELXS) refines crystal structures, addressing twinning or high-resolution data .

Advanced: How should researchers address contradictions in reported biological activities (e.g., MIC values)?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize incubation conditions (e.g., 35°C for 24 hours) and bacterial strains (e.g., E. coli ATCC 25922) .

- Compound purity : Validate via HPLC or GC-FTIR (e.g., JWH analogs analyzed using solid-phase FTIR libraries) .

- Statistical analysis : Use ANOVA to compare replicates and identify outliers. Meta-analyses of published MIC data can contextualize results against controls like ciprofloxacin .

Basic: What are the key considerations for designing biological activity assays?

Answer:

- Dose range : Test logarithmic concentrations (e.g., 1–100 µg/mL) to determine MIC.

- Controls : Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls.

- Replication : Triplicate measurements reduce variability.

- Endpoint criteria : Define growth inhibition thresholds (e.g., optical density ≤0.1 at 600 nm) .

Advanced: How can computational methods complement experimental structural analysis?

Answer:

- Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock.

- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.

- Crystallographic software : SHELXD/SHELXE pipelines enable high-throughput phasing for complex structures .

Basic: What are the challenges in ensuring compound purity, and how are they addressed?

Answer:

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted intermediates.

- Analytical validation : GC-FTIR confirms functional groups, while HPLC (C18 column, UV detection) quantifies purity (>95%) .

- Crystallization : Slow evaporation from ethanol yields single crystals for X-ray validation .

Advanced: How do substituents on the pyrazole ring influence physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., NO₂) : Increase polarity and hydrogen-bonding capacity, altering solubility.

- Steric effects : Bulky groups (e.g., tert-butyl) distort dihedral angles, affecting crystal packing .

- Methoxy groups : Enhance lipophilicity, impacting membrane permeability in biological assays.

Structure-activity relationship (SAR) studies using analogs (e.g., JWH-201/JWH-302) guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.